molecular formula C8H4N2 B1457886 6-Ethynylnicotinonitrile CAS No. 1211588-35-0

6-Ethynylnicotinonitrile

Cat. No.: B1457886
CAS No.: 1211588-35-0
M. Wt: 128.13 g/mol
InChI Key: AVVLYLFRULTXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynylnicotinonitrile is a useful research compound. Its molecular formula is C8H4N2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Ethynylnicotinonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a covalent inhibitor of Nek2 kinase, a protein kinase involved in cell cycle regulation. The compound interacts with the cysteine residue (Cys22) near the catalytic domain of Nek2 kinase, forming a covalent bond that inhibits the enzyme’s activity . This interaction is crucial for understanding the compound’s potential therapeutic applications, especially in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by targeting Nek2 kinase, leading to cell cycle arrest. This compound also influences cell signaling pathways, particularly those involved in cell division and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by covalently modifying the cysteine residue in the active site of Nek2 kinase, leading to enzyme inhibition. This modification disrupts the enzyme’s catalytic activity, preventing it from phosphorylating its substrates. Furthermore, this compound may also influence gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of Nek2 kinase, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nek2 kinase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that convert it into various metabolites, which may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also affected by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Nek2 kinase and other target proteins. Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Properties

IUPAC Name

6-ethynylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVLYLFRULTXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Ethynylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Ethynylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-Ethynylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-Ethynylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Ethynylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.